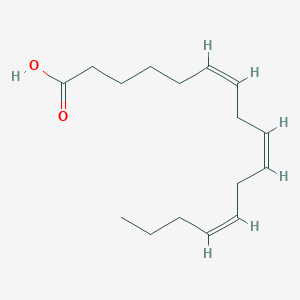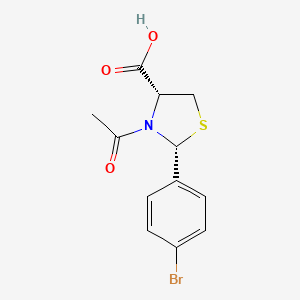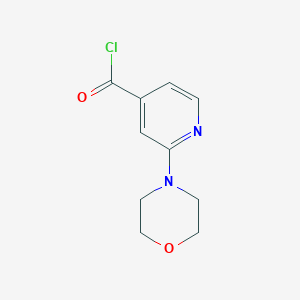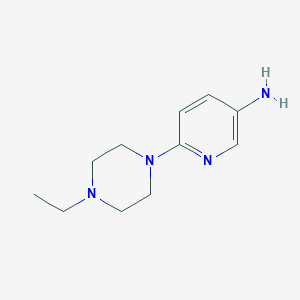
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
“6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H18N4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is 206.29 . The exact structure would require more specific information such as NMR or X-ray crystallography data, which is not available in the sources I found.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Anticancer Activities
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine and its derivatives have been explored for their potential anticancer activities. A study by Demirci and Demirbas (2019) synthesized Mannich bases from a leading compound related to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, which showed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Histamine Receptor Ligands
Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including a compound structurally similar to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine. These compounds were synthesized as ligands of the histamine H4 receptor and demonstrated potential as anti-inflammatory agents and in pain models (Altenbach et al., 2008).
Anti-Tubercular Evaluation
Vavaiya et al. (2022) investigated nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, which include derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine. These compounds were evaluated for their antitubercular activity, with some showing potent effects against Mycobacterium tuberculosis (Vavaiya et al., 2022).
Analgesic Properties
Karczmarzyk and Malinka (2008) characterized analgesic isothiazolopyridines of Mannich base type, including derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, providing insights into their potential as pain-relieving agents (Karczmarzyk & Malinka, 2008).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds, related to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, showed good or moderate antimicrobial activity (Bayrak et al., 2009).
Lipoxygenase Inhibition
Asghari et al. (2016) synthesized derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in the biosynthesis of proinflammatory mediators. The compounds showed promising inhibition of 15-lipoxygenase (Asghari et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBDKBIRGSSPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)
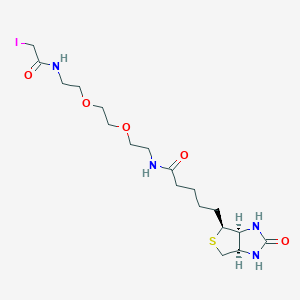
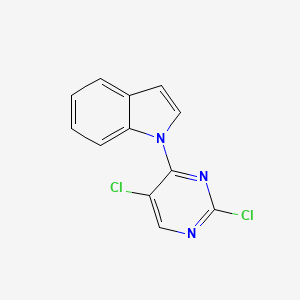

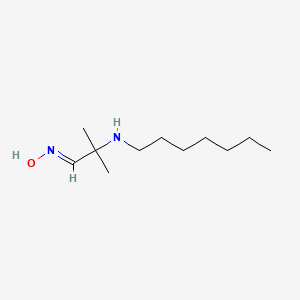
![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)


